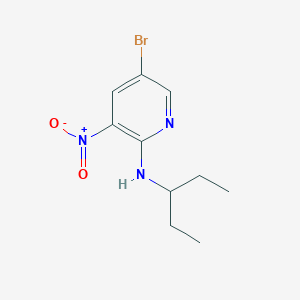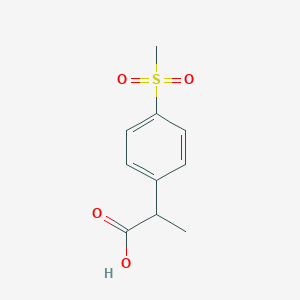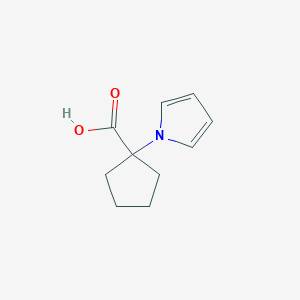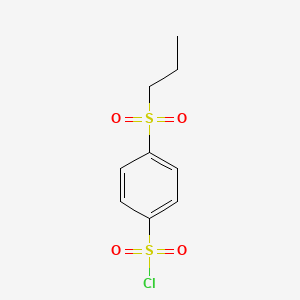
Chlorure de 4-(propane-1-sulfonyl)benzène-1-sulfonyle
Vue d'ensemble
Description
4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H11ClO4S2 and its molecular weight is 282.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de polymères
Chlorure de 4-(propane-1-sulfonyl)benzène-1-sulfonyle: est utilisé dans la synthèse de polysulfones aromatiques, qui sont des polymères haute performance présentant une résistance thermique et des propriétés de résistance exceptionnelles . Ces polymères sont utilisés dans divers domaines de haute technologie tels que l'électronique, l'aviation et la robotique en raison de leur stabilité à des températures de fonctionnement élevées et dans des environnements chimiques agressifs.
Chimie médicinale
En chimie médicinale, les chlorures de sulfonyle comme le This compound sont précieux pour leur réactivité avec les amines hétérocycliques afin de créer des sulfonamides complexes . Ces sulfonamides peuvent être des agents thérapeutiques potentiels en raison de leurs activités biologiques diverses.
Synthèse organique
Ce composé sert de réactif pour l'installation du groupe protecteur sulfonyle, qui peut être converti en de nombreux dérivés sulfonyle . Ces dérivés sont des intermédiaires importants en synthèse organique, conduisant à la création de diverses molécules complexes.
Science des matériaux
Les chlorures de sulfonyle sont essentiels à la fabrication de matériaux tels que les élastomères, les colorants et les résines échangeuses d'ions . Leur capacité à former des liaisons et des structures stables les rend appropriés pour la création de matériaux capables de résister à des conditions difficiles.
Agriculture
Le composé est également utilisé dans la synthèse d'herbicides . Sa réactivité permet la création de composés capables de cibler et de contrôler sélectivement la croissance des plantes indésirables et des mauvaises herbes.
Catalyse
Des études récentes ont montré que les chlorures de sulfonyle sont utilisés dans la construction de récepteurs synthétiques et de catalyseurs . Ces catalyseurs sont essentiels pour accélérer les réactions chimiques, ce qui est essentiel pour les processus industriels et les applications de recherche.
Analyse Biochimique
Biochemical Properties
4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes and proteins through sulfonylation, a process that involves the transfer of a sulfonyl group to a target molecule. This interaction can alter the activity, stability, and function of the target biomolecules . For instance, it has been shown to interact with enzymes involved in metabolic pathways, thereby influencing their catalytic activity.
Cellular Effects
The effects of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride on cells are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by modifying key signaling proteins, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as energy production and biosynthesis . By modulating the activity of these enzymes, it can influence metabolic flux and alter the levels of key metabolites. This can have downstream effects on cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the appropriate cellular context.
Propriétés
IUPAC Name |
4-propylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHGSOACWLFGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


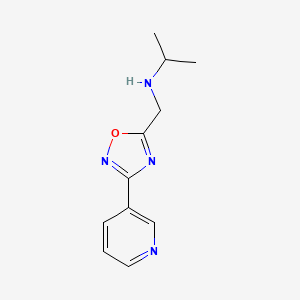
amine](/img/structure/B1443381.png)
![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)

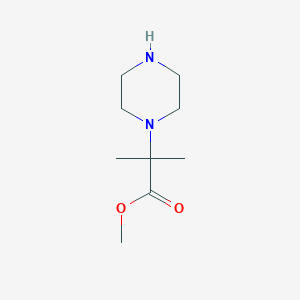

amine](/img/structure/B1443390.png)


![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)
![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)
